molecular formula C10H24Cl2N2O B2532679 2-[4-(2-Butyl)-piperazin-1-yl]-ethanol dihydrochloride CAS No. 1176419-59-2

2-[4-(2-Butyl)-piperazin-1-yl]-ethanol dihydrochloride

Cat. No.: B2532679
CAS No.: 1176419-59-2
M. Wt: 259.22
InChI Key: SWXKEMKGPPMGKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-Butyl)-piperazin-1-yl]-ethanol dihydrochloride is a useful research compound. Its molecular formula is C10H24Cl2N2O and its molecular weight is 259.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Gastrointestinal Protection

A series of novel arylpiperazine derivatives, including 2-(4-[4-(4-Nitropyrazol-1-yl)butyl]-1-piperazinyl)pyrimidine (E4414) and its analogues, have shown significant gastroprotective effects. These compounds reduced gastric acid and pepsin secretion and mitigated both stress-induced and ethanol-induced gastric mucosal injury in rats, while maintaining gastric adherent mucus levels. Their actions exceeded those of reference compounds, highlighting their potential in treating gastrointestinal disorders (Farré et al., 1995).

Antidiabetic Properties

Piperazine derivatives have been explored for their antidiabetic properties. Specifically, compounds like 1-methyl-4-(2', 4'-dichlorobenzyl)-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazine (PMS 812) have demonstrated a significant ability to improve glucose tolerance in a rat model of diabetes without any side effects or hypoglycemic effects. These compounds act independently of alpha2 adrenoceptor blockage and are promising candidates for clinical investigations in diabetes management (Le Bihan et al., 1999).

Cardiovascular Effects

Xanthone derivatives with selected piperazine moieties have been synthesized and tested for their electrocardiographic, anti-arrhythmic, and antihypertensive activities. Some derivatives showed significant anti-arrhythmic activity in adrenaline-induced arrhythmia models and possessed strong hypotensive activity, indicating their potential in treating cardiovascular disorders (Marona et al., 2008).

Neurological and Psychiatric Applications

Certain piperazine compounds have been explored for their potential in treating neurological and psychiatric conditions. For example, aripiprazole (OPC-14597), a dopamine D2 receptor partial agonist with additional actions on 5-HT2A and 5-HT1A receptors, has shown promise in improving symptoms associated with psychiatric disorders by increasing dopamine release in the prefrontal cortex and hippocampus (Li et al., 2004).

Anticonvulsant Properties

A series of pyrrolidine-2,5-dione derivatives with piperazine moieties have been developed and tested for their anticonvulsant activities. Some compounds demonstrated notable protective indices in acute seizure models, surpassing well-known antiepileptic drugs, highlighting their potential as anticonvulsant agents (Rybka et al., 2017).

Properties

IUPAC Name

2-(4-butan-2-ylpiperazin-1-yl)ethanol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O.2ClH/c1-3-10(2)12-6-4-11(5-7-12)8-9-13;;/h10,13H,3-9H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXKEMKGPPMGKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1CCN(CC1)CCO.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.